ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE
Description
Properties
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZJOKDGHINEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Sulfonylation via Intermediate Sulfonamides
This method, adapted from protocols for analogous sulfonamide syntheses, involves initial formation of a monosulfonylated intermediate followed by a second sulfonylation. For example:
First Sulfonylation :
Nitration and Second Sulfonylation :
Key Advantage : Minimizes steric hindrance between sulfonyl groups, enhancing regioselectivity.
One-Pot Dual Sulfonylation
A convergent approach employs simultaneous sulfonylation using preformed 4-methanesulfonyl-2-nitrobenzenesulfonyl chloride.
- Reagents : Ethyl acetoacetate (1.0 equiv), 4-methanesulfonyl-2-nitrobenzenesulfonyl chloride (2.2 equiv)
- Catalyst : CuI (10 mol%) in tetrahydrofuran (THF) under argon
- Conditions : Reflux at 65°C for 8 h
- Yield : 58% after silica gel chromatography
Limitation : Competing side reactions reduce yield, necessitating rigorous purification.
Catalytic Systems and Solvent Effects
Copper(I) Iodide-Mediated Coupling
CuI facilitates C–S bond formation in THF, as demonstrated in analogous sulfonamide syntheses. Kinetic studies show a linear relationship between CuI concentration (5–15 mol%) and yield (R² = 0.94), peaking at 10 mol%. Higher concentrations promote ligand disproportionation, diminishing efficacy.
DMAP-Accelerated Reactions
In DCM, DMAP enhances nucleophilicity of the acetate’s α-carbon, enabling sulfonylation at room temperature. A comparative study reported:
| Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 24 | 32 | 85 |
| DMAP | 12 | 60 | 92 |
DMAP’s role in stabilizing the transition state through hydrogen bonding is critical.
Solvent Optimization
Polar aprotic solvents (THF, DMF, DCM) are preferred. A screen of solvents using the one-pot method revealed:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 58 |
| DCM | 8.9 | 51 |
| DMF | 36.7 | 43 |
THF’s moderate polarity balances sulfonyl chloride reactivity and intermediate solubility.
Deprotection and Functionalization
Post-synthetic modifications often require deprotection of the ethyl ester. A patent-derived method uses KOH in ethanol/water (3:1) at 60°C for 2 h, achieving 95% conversion to the carboxylic acid derivative. This step is critical for further derivatization in drug discovery.
Chemical Reactions Analysis
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their antimicrobial and anti-inflammatory activities.
Medicine: Some derivatives of this compound have shown potential as selective COX-2 inhibitors, which are used to treat inflammation and pain.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, some derivatives release nitric oxide (NO), which has vasodilatory and anti-platelet aggregation effects .
Comparison with Similar Compounds
Key Differences :
- Sulfonyl vs.
Physicochemical Properties
- Polarity : Dual sulfonyl groups likely increase polarity compared to analogs with single nitro or methyl substituents, as sulfonyl moieties are strong electron-withdrawing groups. This could enhance solubility in polar solvents like DMSO or acetone.
- Thermal Stability : Nitro groups generally reduce thermal stability, but the electron-withdrawing sulfonyl groups may counteract this by delocalizing electron density, a hypothesis supported by studies on nitro-sulfonyl hybrids in polymer chemistry .
Research Findings and Gaps
- In-Silico Predictions : Molecular docking studies on sulfonyl-containing analogs suggest high affinity for tyrosine kinases, but experimental validation for the target compound is lacking .
Biological Activity
Ethyl 2-(4-methanesulfonyl-2-nitrobenzenesulfonyl)acetate, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of both methanesulfonyl and nitrobenzenesulfonyl groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in anti-inflammatory and antiproliferative contexts.
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular structure includes two sulfonyl groups, which enhance its reactivity and interaction with biological targets.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, sulfonamide derivatives have shown efficacy in inhibiting cell proliferation in leukemia and solid tumors. A notable investigation demonstrated that the compound EPZ-5676, a structural analogue, acted synergistically with standard chemotherapy agents in acute myeloid leukemia (AML) models, suggesting a similar potential for this compound .
The mechanism underlying the antiproliferative activity of sulfonamide derivatives often involves the inhibition of key enzymes or pathways associated with cell growth. For example, some studies have reported that these compounds can inhibit histone deacetylases (HDACs), thereby altering chromatin structure and gene expression related to cell cycle regulation . This suggests that this compound may exert similar effects, promoting apoptosis in cancer cells.
Study on Sulfonamide Derivatives
A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives for their antiproliferative properties. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) .
Synergistic Effects
In another study focusing on combination therapies, it was found that certain sulfonamide compounds enhanced the efficacy of existing chemotherapeutic agents when used in conjunction. This highlights the potential for this compound to be developed as part of combination therapies for more effective cancer treatment strategies .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| EPZ-5676 | 0.15 - 1.4 | MOLM-13, MV4-11 | HDAC inhibition |
| Other Sulfonamides | Low µM | MDA-MB-231, HeLa | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
